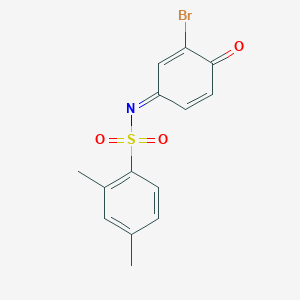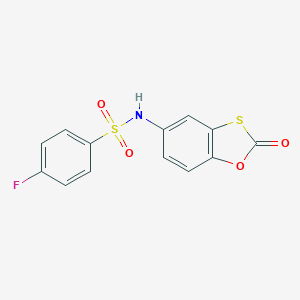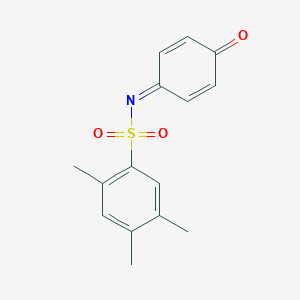![molecular formula C19H16FNO6S B284972 Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284972.png)
Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known as MAFS, is a synthetic compound that belongs to the class of benzofuran derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine.
Mecanismo De Acción
The mechanism of action of Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves the inhibition of various signaling pathways that are involved in inflammation, cancer, and neurodegeneration. It has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. This compound also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In addition, this compound has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-inflammatory and anti-cancer activities by inhibiting the expression of pro-inflammatory cytokines and cancer-related proteins. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound has been shown to exhibit low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has several advantages for lab experiments, including its high potency, low toxicity, and good bioavailability. However, it also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Direcciones Futuras
There are several future directions for the research and development of Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. One potential direction is the optimization of its pharmacokinetic and pharmacodynamic properties to improve its therapeutic efficacy and reduce its side effects. Another direction is the development of novel formulations and delivery systems to improve its bioavailability and target specific tissues and organs. Finally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of this compound and to identify new therapeutic targets for its development as a therapeutic agent.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It exhibits potent anti-inflammatory, anti-cancer, and neuroprotective activities by inhibiting various signaling pathways that are involved in inflammation, cancer, and neurodegeneration. This compound has several advantages for lab experiments, including its high potency, low toxicity, and good bioavailability. However, it also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization. Future research directions include the optimization of its pharmacokinetic and pharmacodynamic properties, the development of novel formulations and delivery systems, and the identification of new therapeutic targets.
Métodos De Síntesis
The synthesis of Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves a multi-step process that includes the reaction of 4-fluorobenzenesulfonyl chloride with 5-amino-2-methylbenzofuran-3-carboxylic acid, followed by acetylation with acetic anhydride and methylation with methyl iodide. The final product is purified using column chromatography and characterized by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. It has been shown to exhibit potent anti-inflammatory and anti-cancer activities by inhibiting the expression of pro-inflammatory cytokines and cancer-related proteins. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Fórmula molecular |
C19H16FNO6S |
|---|---|
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
methyl 5-[acetyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C19H16FNO6S/c1-11-18(19(23)26-3)16-10-14(6-9-17(16)27-11)21(12(2)22)28(24,25)15-7-4-13(20)5-8-15/h4-10H,1-3H3 |
Clave InChI |
SIECEMWBFFOOPV-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)OC |
SMILES canónico |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B284891.png)

![4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284895.png)
![2,4,6-trimethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284897.png)



![N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B284907.png)

![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-isopropylbenzenesulfonamide](/img/structure/B284910.png)
![N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}thiophene-2-sulfonamide](/img/structure/B284914.png)

![2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid](/img/structure/B284921.png)
![N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-2-naphthalenesulfonamide](/img/structure/B284922.png)
